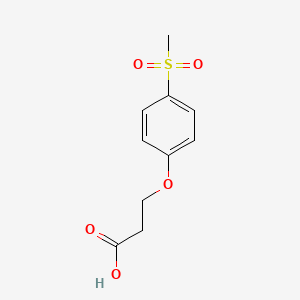

3-(4-Methanesulfonylphenoxy)propanoic acid

Description

Contextualization of Propanoic Acid Derivatives in Medicinal Chemistry Research

Propanoic acid and its derivatives have long been a focal point of medicinal chemistry research. The arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net Ibuprofen and naproxen (B1676952) are classic examples of arylpropionic acid derivatives that have achieved widespread clinical use. The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. orientjchem.org

Beyond their anti-inflammatory properties, propanoic acid derivatives have been investigated for a range of other therapeutic applications. Research has explored their potential as antibacterial, anticonvulsant, and anticancer agents. humanjournals.comresearchgate.net The versatility of the propanoic acid scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The presence of a carboxylic acid group is a key feature, as it can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds.

Significance of Sulfonyl and Phenoxy Moieties in Bioactive Compound Design

The design of bioactive compounds often involves the incorporation of specific functional groups, or moieties, that are known to confer desirable properties. In the structure of 3-(4-Methanesulfonylphenoxy)propanoic acid, the sulfonyl and phenoxy moieties are of particular significance.

The phenoxy moiety , consisting of a phenyl ring linked to an oxygen atom, is also considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This means that it is a structural element that is frequently found in compounds with diverse biological activities. The phenoxy group can participate in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, which are crucial for binding to biological targets. mdpi.com Its presence has been associated with a wide range of pharmacological effects, including anticancer, antimicrobial, and neurological activities. nih.govnih.gov

Hypothesized Research Trajectories for this compound

Given the absence of specific research on this compound, its potential biological activities can be hypothesized based on the known properties of its constituent moieties.

One potential avenue of investigation would be its anti-inflammatory properties . The propanoic acid core is a well-established anti-inflammatory pharmacophore, and the addition of the methanesulfonylphenoxy group could modulate this activity. The sulfonyl group is also found in some anti-inflammatory drugs, suggesting a potential synergistic effect.

Furthermore, the potential for antibacterial activity should not be overlooked. The sulfonamide group is a classic antibacterial pharmacophore, and while this compound contains a sulfonyl group rather than a sulfonamide, the underlying structural similarities warrant investigation. nih.gov

Overview of Academic Research Objectives for Novel Chemical Entities

The investigation of novel chemical entities like this compound is guided by a set of overarching objectives within academic and industrial research. A primary goal is the identification of "hit" and "lead" compounds, which are molecules that exhibit a desired biological activity and can serve as a starting point for further development. wikipedia.org

Modern drug discovery often involves high-throughput screening of large compound libraries against specific biological targets. wikipedia.org For a novel compound like this compound, initial research would likely involve a battery of in vitro assays to screen for a wide range of biological activities.

Subsequent research would focus on lead optimization , a process where the chemical structure of a promising compound is systematically modified to improve its properties. wikipedia.org Key objectives of lead optimization include enhancing potency, improving selectivity for the desired target, and optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The ultimate aim is to develop a drug candidate with a favorable balance of efficacy and safety. frontiersin.org

Detailed Research Findings

While no specific research findings are available for this compound, a summary of its known chemical properties is presented below.

| Property | Value |

| Molecular Formula | C10H12O5S |

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfonylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWDFILKKMNMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Analog Design for 3 4 Methanesulfonylphenoxy Propanoic Acid and Its Derivatives

Strategic Retrosynthetic Analysis for the Core 3-(4-Methanesulfonylphenoxy)propanoic Acid Scaffold

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage, a common strategy for aryl ether derivatives. This leads to two key synthons: 4-methanesulfonylphenol and a three-carbon component bearing the propanoic acid moiety. This disconnection is strategically sound as it breaks the molecule into readily available or easily synthesizable starting materials.

The ether linkage can be formed via a Williamson ether synthesis, a robust and widely utilized method in organic chemistry. francis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 4-methanesulfonylphenol would act as the nucleophile, attacking an electrophilic three-carbon chain.

A further disconnection of the propanoic acid side chain synthon, such as a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate), reveals even simpler precursors. The ester functionality serves as a protected form of the carboxylic acid, which can be easily deprotected in a final step. This protection strategy is crucial to avoid unwanted side reactions of the acidic proton during the ether formation step.

Therefore, the proposed retrosynthetic pathway is as follows:

Final Product: this compound

Disconnection 1 (Hydrolysis): Disconnect the carboxylic acid to its corresponding ester (e.g., ethyl ester).

Disconnection 2 (Williamson Ether Synthesis): Disconnect the ether bond to yield 4-methanesulfonylphenol and ethyl 3-bromopropanoate.

This analysis provides a clear and efficient roadmap for the forward synthesis of the target molecule.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

To investigate the structure-activity relationship of this compound, systematic modifications of its different structural components can be undertaken.

Modifications of the Propanoic Acid Moiety

The propanoic acid side chain offers several opportunities for modification to probe its role in biological activity.

Chain Length: The length of the alkyl chain can be varied. For instance, analogs with acetic acid (two carbons) or butanoic acid (four carbons) side chains can be synthesized to determine the optimal chain length for activity. The influence of alkyl chain length on biological activity has been demonstrated in other classes of compounds. chemrxiv.orgrsc.org

Substitution on the Alkyl Chain: Introduction of substituents, such as methyl groups, on the α or β positions of the propanoic acid chain can introduce steric bulk and alter the conformational flexibility of the molecule.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups that are known to be bioisosteres, such as a tetrazole or a hydroxamic acid. drughunter.com These modifications can impact the acidity, polarity, and hydrogen bonding capabilities of the molecule, potentially leading to improved pharmacokinetic properties.

| Modification | Example Derivative | Rationale |

| Chain Length Variation | 2-(4-Methanesulfonylphenoxy)acetic acid | Investigate the importance of the distance between the phenyl ring and the acidic group. |

| Alkyl Substitution | 2-Methyl-3-(4-methanesulfonylphenoxy)propanoic acid | Introduce steric hindrance and a chiral center to probe stereochemical preferences. |

| Bioisosteric Replacement | 5-((4-Methanesulfonylphenoxy)methyl)-1H-tetrazole | Alter acidity and metabolic stability while maintaining key interactions. |

Substitutions on the Phenyl Ring

The phenyl ring provides a scaffold for introducing a wide array of substituents to explore the impact of electronic and steric effects on activity.

Position of the Methanesulfonyl Group: The methanesulfonyl group can be moved from the para (4-position) to the meta (3-position) or ortho (2-position) to assess the importance of its location.

Introduction of Other Substituents: Additional substituents, such as halogens (F, Cl, Br), small alkyl groups (e.g., methyl), or hydrogen bond donors/acceptors (e.g., hydroxyl, amino), can be introduced at various positions on the phenyl ring. nih.govmdpi.com These modifications can influence the electronic properties of the ring and provide additional points of interaction with a biological target.

| Modification | Example Derivative | Rationale |

| Positional Isomerism | 3-(3-Methanesulfonylphenoxy)propanoic acid | Evaluate the impact of the substituent's position on the overall molecular geometry and electronic distribution. |

| Electronic Effects | 3-(3-Chloro-4-methanesulfonylphenoxy)propanoic acid | Introduce an electron-withdrawing group to modulate the pKa of the phenol (B47542) and the electronics of the ring. |

| Steric and H-bonding Effects | 3-(2-Methyl-4-methanesulfonylphenoxy)propanoic acid | Introduce steric bulk and potentially alter the conformation of the molecule. |

Alterations of the Sulfonyl and Ether Linkages

The sulfonyl and ether linkages are key structural features that can also be modified.

Bioisosteric Replacement of the Sulfonyl Group: The methanesulfonyl group can be replaced by other electron-withdrawing groups that are known bioisosteres, such as a sulfonamide or a nitro group. researchgate.netnih.gov These changes can alter the electronic properties and hydrogen bonding potential of the molecule.

Modification of the Ether Linkage: The ether oxygen can be replaced with a sulfur atom to give a thioether, or with a methylene (B1212753) group. Such modifications can significantly alter the bond angles and conformational flexibility of the molecule.

| Modification | Example Derivative | Rationale |

| Sulfonyl Bioisostere | N-(4-(2-carboxyethoxy)phenyl)methanesulfonamide | Replace the sulfone with a sulfonamide to introduce a hydrogen bond donor. |

| Ether Linkage Alteration | 3-((4-Methanesulfonylphenyl)thio)propanoic acid | Change the geometry and electronics of the linker between the two main fragments. |

Purification and Spectroscopic Characterization Methodologies for Synthetic Products

The purification and characterization of the synthesized compounds are essential to confirm their identity and purity.

Purification:

Given the polar and acidic nature of the final products, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for purification. nih.govresearchgate.netnih.govpensoft.netresearchgate.net A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form.

For the intermediate esters, normal-phase column chromatography on silica (B1680970) gel is a standard purification method.

Spectroscopic Characterization:

The structures of the synthesized compounds can be unequivocally confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methyl protons of the sulfonyl group. chemicalbook.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the methyl carbon. docbrown.inforesearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For carboxylic acids, common fragmentations include the loss of water (M-18) and the carboxyl group (M-45). nih.govlibretexts.orgmiamioh.edudocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the characteristic absorptions of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

By employing these advanced synthetic, derivatization, and analytical methodologies, a comprehensive exploration of the chemical space around this compound can be achieved, paving the way for the discovery of new biologically active compounds.

Structure Activity Relationship Sar Investigations of 3 4 Methanesulfonylphenoxy Propanoic Acid Analogs

Systematic Elucidation of Pharmacophoric Elements within the Scaffold

A pharmacophore model for 3-(4-Methanesulfonylphenoxy)propanoic acid would aim to identify the key molecular features essential for its biological activity. nih.govresearchgate.net This process typically involves comparing the three-dimensional arrangement of chemical features in active and inactive molecules. For the this compound scaffold, the principal pharmacophoric elements would likely include:

A Hydrogen Bond Acceptor: The carboxylate group (-COOH) of the propanoic acid moiety is a strong hydrogen bond acceptor and potentially a donor.

Aromatic/Hydrophobic Region: The phenoxy group provides a hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with a biological target.

A Hydrogen Bond Acceptor: The sulfonyl group (-SO2-) contains two potent hydrogen bond acceptors.

A Hydrophobic Group: The methyl group attached to the sulfonyl moiety provides a small hydrophobic feature.

Without experimental data from a series of active analogs, a specific pharmacophore model for this compound cannot be constructed. The generation of such a model would require synthesizing and testing a variety of structurally related compounds to map out which of these features are critical for activity.

Influence of Molecular Modifications on Biological Activity Profiles

To understand the SAR of the this compound series, systematic modifications would be made to different parts of the molecule. The influence of these changes on biological activity would then be measured. Key modifications would include:

Modification of the Propanoic Acid Chain:

Chain Length: Investigating the effect of shortening or lengthening the three-carbon chain could reveal the optimal distance between the phenoxy ring and the carboxylic acid.

Substitution: Introducing substituents on the aliphatic chain could explore steric tolerance and potential for additional interactions.

Acid Isosteres: Replacing the carboxylic acid with other acidic groups (like a tetrazole) or non-acidic groups would determine the importance of the acidic proton and its hydrogen bonding capability.

Modification of the Phenoxy Ring:

Substitution Pattern: Moving the methanesulfonyl and propanoic acid ether linkage to ortho or meta positions would probe the required geometry for binding.

Ring Substitution: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the phenyl ring would explore the electronic and steric requirements of the binding pocket.

Modification of the Methanesulfonyl Group:

Oxidation State: Reducing the sulfone to a sulfoxide (B87167) or sulfide (B99878) would assess the importance of the hydrogen bond accepting strength of the sulfur-oxygen bonds.

Alkyl Group: Replacing the methyl group with larger alkyl or aryl groups would explore the size of the corresponding hydrophobic pocket.

The hypothetical results of such a study are presented in the table below, illustrating how activity might change with specific modifications.

| Compound Modification | Hypothetical Change in Activity | Rationale |

| Shorten propanoic chain to acetic acid | Decrease | Suboptimal distance between key interaction points. |

| Replace carboxylic acid with tetrazole | Retain or Increase | Tetrazole is a common bioisostere for carboxylic acid. |

| Move sulfonyl group to meta-position | Decrease | Incorrect geometry for binding to the target. |

| Replace methyl on sulfone with ethyl | Decrease | Potential steric clash in a tight binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govresearchgate.net For the this compound series, a QSAR model could be developed once biological activity data for a sufficient number of analogs are available.

The process would involve:

Data Set Generation: A training set of diverse analogs with a wide range of biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each analog, quantifying properties such as:

Electronic Properties: Hammett constants, partial charges.

Hydrophobic Properties: LogP, molar refractivity.

Steric Properties: Molecular weight, van der Waals volume.

Topological Indices: Kier's valence index. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create an equation linking the descriptors to biological activity.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 1.2 * σ_meta + 0.8 * Es_para + 2.1

This equation would suggest that activity is positively correlated with hydrophobicity and the steric bulk of a para-substituent, and negatively correlated with the electron-withdrawing nature of a meta-substituent. Such a model would be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates. researchgate.net

Design Principles for Enhanced Potency and Selectivity within the this compound Series

Based on the hypothetical SAR and QSAR investigations described above, a set of design principles could be established to guide the optimization of future analogs for improved potency and selectivity.

Maintain the Core Scaffold: The phenoxy-propanoic acid backbone appears essential, suggesting it provides the correct orientation of key functional groups.

Carboxylic Acid is Crucial: The terminal carboxylic acid is likely a key interaction point, likely forming a salt bridge or critical hydrogen bonds with the target. Its replacement should be limited to close bioisosteres.

Para-Substitution is Preferred: The 1,4-substitution pattern on the phenyl ring seems optimal for activity, indicating a specific geometry is required for the binding site.

The Sulfonyl Group is a Key H-Bond Acceptor: The methanesulfonyl group likely engages in important hydrogen bonding interactions. Modifications should focus on optimizing these interactions rather than removing the group. Small, hydrophobic substituents on the sulfur appear to be tolerated.

Further optimization would involve fine-tuning the electronic properties of the aromatic ring and exploring the steric limits of the binding pocket to maximize favorable interactions and minimize unfavorable ones.

In Vitro Pharmacological Characterization and Mechanistic Inquiry

Cell-Based Assays for Preliminary Biological Activity Screening

Currently, there is no publicly available scientific literature detailing the preliminary biological activity screening of 3-(4-Methanesulfonylphenoxy)propanoic acid using cell-based assays. Searches for data on its effects in receptor binding assays, enzyme inhibition screens, or other cellular models did not yield specific results for this compound.

Enzymatic and Receptor Binding Studies to Identify Molecular Targets

No specific enzymatic or receptor binding studies for this compound have been reported in the available literature. Consequently, the molecular targets of this compound remain unidentified.

Investigation of Intracellular Signaling Pathways and Molecular Interactions

There is no available research that investigates the effects of this compound on intracellular signaling pathways or its molecular interactions with cellular components.

Assessment of Target Engagement and Ligand Specificity in Isolated Systems

Information regarding the assessment of target engagement and ligand specificity of this compound in isolated systems is not available in the current body of scientific literature.

High-Throughput Screening (HTS) Approaches for Profiling Analog Libraries

While high-throughput screening is a common approach in drug discovery to profile libraries of analogous compounds, there is no published data indicating that analog libraries of this compound have been subjected to such screening to determine their biological activity profiles.

Computational Chemistry and in Silico Approaches for 3 4 Methanesulfonylphenoxy Propanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of 3-(4-Methanesulfonylphenoxy)propanoic acid, molecular docking can be employed to screen for potential protein targets by predicting the binding affinity and mode of interaction within the binding sites of various receptors. This process involves preparing the three-dimensional structure of the ligand and the target protein, followed by a conformational search to identify the most stable binding pose. The scoring functions used in docking algorithms provide an estimate of the binding free energy, which helps in ranking potential targets. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed understanding of the ligand-target interactions over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules, offering insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govmdpi.com For this compound, an MD simulation could reveal the key amino acid residues involved in stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby validating the docking predictions and providing a dynamic view of the binding event. researchgate.net

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding poses and affinities against a library of known protein targets. | Identification of high-probability biological targets and key interacting residues. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex in a solvated environment. | Assessment of binding stability, conformational changes, and the role of water molecules in the binding interface. |

De Novo Drug Design Principles Applied to the this compound Scaffold

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties. nih.govfrontiersin.org The scaffold of this compound, with its combination of a sulfonyl group, an ether linkage, and a carboxylic acid moiety, presents a versatile starting point for the design of new chemical entities. De novo design algorithms can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based de novo design would utilize the known structure of this compound and potentially other similar active compounds to generate new molecules with similar properties but novel chemical structures. nih.gov Structure-based de novo design, on the other hand, would use the three-dimensional structure of a putative target's binding site to "grow" a new molecule within it, ensuring optimal complementarity. nih.gov The application of these principles could lead to the generation of a library of novel compounds based on the this compound scaffold, with potentially improved potency, selectivity, or pharmacokinetic profiles. mdpi.com

Prediction of Potential Biological Targets through Ligand-Based and Structure-Based Methods

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. Both ligand-based and structure-based computational methods can be employed for the target prediction of this compound. mdpi.com

Ligand-based target prediction methods rely on the principle that similar molecules tend to have similar biological activities. osti.gov By comparing the chemical structure and properties of this compound to databases of known ligands, it is possible to infer potential targets. nih.gov Techniques such as chemical similarity searching and pharmacophore modeling are central to this approach.

Structure-based target prediction, also known as reverse docking or inverse docking, involves docking the molecule of interest against a large collection of 3D protein structures to identify potential binding partners. plos.org This method is particularly useful when no structurally similar ligands with known targets are available. The results from these predictions can then be prioritized for experimental validation. mdpi.com

| Prediction Method | Principle | Application to this compound |

| Ligand-Based | Similar molecules exhibit similar biological activities. | Comparison with databases of known active compounds to identify potential targets based on chemical similarity. |

| Structure-Based | A molecule will bind to proteins with complementary binding sites. | Docking against a library of protein structures to identify potential targets with high binding affinity. |

Conformational Analysis and Energy Landscape Exploration of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is essential to understand its flexibility and the accessible shapes it can adopt in solution and within a protein binding site. nih.govnih.gov Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy landscape of the molecule and identify low-energy, stable conformers. mdpi.com

The energy landscape provides a map of all possible conformations and their corresponding energies. By understanding the relative energies of different conformers and the energy barriers between them, it is possible to predict the most likely conformation to be biologically active. This information is crucial for accurate molecular docking and for the design of conformationally constrained analogs with potentially higher affinity and selectivity.

Virtual Screening Strategies for Identification of Novel Bioactive Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.gov Starting with the this compound scaffold, virtual screening can be a powerful tool for identifying novel bioactive analogs.

Both ligand-based and structure-based virtual screening approaches can be utilized. researchgate.net In ligand-based virtual screening, a database of compounds would be searched for molecules with similar chemical features to this compound. In structure-based virtual screening, a library of compounds would be docked into the binding site of a putative target, and the top-scoring molecules would be selected for further investigation. scispace.com These strategies can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery of new drug candidates. nih.gov

| Screening Strategy | Methodology | Objective for this compound |

| Ligand-Based Virtual Screening | Searching compound databases for molecules with similar 2D or 3D features. | To identify structurally diverse compounds that retain the key pharmacophoric elements of the parent molecule. |

| Structure-Based Virtual Screening | Docking large compound libraries into a specific protein target's binding site. | To discover novel scaffolds that can bind to a predicted target of the parent compound with high affinity. |

Theoretical Elucidation of Biological Mechanisms Mediated by 3 4 Methanesulfonylphenoxy Propanoic Acid

Hypothesized Receptor-Ligand Interactions and Binding Modes

There is currently no available research or predictive modeling that suggests specific receptor-ligand interactions or binding modes for 3-(4-Methanesulfonylphenoxy)propanoic acid.

Interference with Protein-Protein Interactions

There is no documented evidence or theoretical studies suggesting that this compound interferes with protein-protein interactions.

Regulation of Gene Expression or Cellular Processes via Predicted Targets

No studies have been published that investigate the effect of this compound on gene expression or other cellular processes through predicted molecular targets.

Future Perspectives and Translational Research Avenues for 3 4 Methanesulfonylphenoxy Propanoic Acid

Advancements in Synthetic Chemistry for Complex Analogs

While specific synthetic routes for 3-(4-Methanesulfonylphenoxy)propanoic acid are not detailed in current literature, the synthesis of related compounds offers insights into potential methodologies. For instance, the synthesis of (E)-3-(4-methanesulfonylphenyl)acrylic acid derivatives has been achieved through stereospecific Perkin condensation reactions and palladium-catalyzed Suzuki cross-coupling reactions. nih.gov These established methods could be adapted for the creation of a diverse library of this compound analogs. Future synthetic efforts could focus on modifying the propanoic acid chain, the phenoxy linker, or the methanesulfonylphenyl group to explore structure-activity relationships.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The therapeutic potential of this compound remains unexplored. However, the biological activities of similar structures suggest promising areas for investigation. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential as anticancer and antioxidant agents. mdpi.com Specifically, certain derivatives were found to reduce cancer cell viability and suppress cell migration. mdpi.com Furthermore, this class of compounds has also been investigated for antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. nih.gov Another related series, 3-aryl-3-(4-phenoxy)-propionic acids, has been identified as agonists for G protein-coupled receptor 40 (GPR40), indicating a potential role in metabolic diseases like type II diabetes. nih.gov These findings suggest that this compound and its future analogs could be screened for similar activities.

Integration with Omics Technologies for Systems-Level Biological Understanding

To elucidate the biological effects of this compound, a systems-level approach using omics technologies will be crucial. Transcriptomics, proteomics, and metabolomics studies could reveal how this compound impacts cellular pathways and networks. For instance, integrated metabolome and transcriptome analyses have been used to understand the combined toxic effects of other chemical compounds by identifying alterations in metabolic pathways. nih.gov A similar approach for this compound could uncover its mechanism of action and potential off-target effects, providing a comprehensive understanding of its biological footprint.

Development as a Chemical Probe for Biological Pathway Delineation

A chemical probe is a small molecule used to study and manipulate biological systems. mq.edu.au Given its defined structure, this compound could be developed into a chemical probe to investigate specific biological pathways. This would involve designing and synthesizing derivatives that incorporate reporter tags or reactive groups for target identification and visualization. mq.edu.au Such probes would be invaluable tools for delineating the roles of specific proteins or enzymes in cellular processes, assuming a specific biological target for the compound is identified.

Challenges and Opportunities in Optimizing the Compound Series for Specific Academic Applications

The development of this compound for academic research presents both challenges and opportunities. A primary challenge is the current lack of data on its biological activity, which makes rational design for optimization difficult. However, this also represents a significant opportunity for foundational research. Optimization efforts would likely focus on improving potency, selectivity, and pharmacokinetic properties, similar to the lead optimization studies conducted for other compound series. nih.gov For academic applications, the goal would be to develop highly selective and potent molecules to serve as research tools rather than therapeutic agents. This would involve iterative cycles of chemical synthesis and biological testing to refine the molecular structure for specific research questions.

Q & A

Q. Table 1. Common Metabolites and Detection Methods

| Metabolite | Detection Method | Key m/z Values | Reference |

|---|---|---|---|

| Parent Compound | LC-MS/MS (ESI⁻) | 261.0432 | |

| This compound-O-sulfate | HRMS (Q-TOF) | 341.0015 | |

| Decarboxylated Derivative | GC-MS (EI) | 199.0928 |

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Purification | Ethanol/water recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.